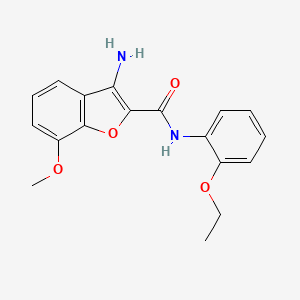

3-amino-N-(2-ethoxyphenyl)-7-methoxy-1-benzofuran-2-carboxamide

描述

3-Amino-N-(2-ethoxyphenyl)-7-methoxy-1-benzofuran-2-carboxamide is a benzofuran-derived compound characterized by a methoxy group at position 7, an amino group at position 3, and a 2-ethoxyphenyl carboxamide substituent at position 2 of the benzofuran core.

属性

IUPAC Name |

3-amino-N-(2-ethoxyphenyl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-3-23-13-9-5-4-8-12(13)20-18(21)17-15(19)11-7-6-10-14(22-2)16(11)24-17/h4-10H,3,19H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRLZXGGGLAMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(O2)C(=CC=C3)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-ethoxyphenyl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-ethoxyaniline with 7-methoxybenzofuran-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs.

化学反应分析

Types of Reactions

3-amino-N-(2-ethoxyphenyl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzofuran derivatives.

科学研究应用

Medicinal Chemistry

Therapeutic Potential:

Research has indicated that 3-amino-N-(2-ethoxyphenyl)-7-methoxy-1-benzofuran-2-carboxamide may possess anti-inflammatory and anticancer properties. Its structural modifications enhance its ability to interact with biological targets.

| Activity | Findings |

|---|---|

| Anti-inflammatory | Exhibits inhibition of pro-inflammatory cytokines in vitro. |

| Anticancer | Demonstrates cytotoxic effects against various cancer cell lines. |

Case Study: Neuroprotective Effects

A study evaluating benzofuran derivatives found that compounds similar to this compound showed significant neuroprotective effects against NMDA-induced excitotoxicity. Specifically, the compound demonstrated the ability to scavenge reactive oxygen species (ROS), thereby reducing neuronal damage.

Biological Research

Biochemical Probes:

The compound is investigated as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity makes it valuable for understanding metabolic pathways and signaling mechanisms.

| Enzyme Target | Effect |

|---|---|

| NMDA Receptors | Inhibits receptor activity, potentially providing insights into neurodegenerative diseases. |

Material Science

Advanced Materials:

In materials science, this compound is explored for its potential use in developing chemical sensors and advanced materials due to its unique chemical structure.

作用机制

The mechanism of action of 3-amino-N-(2-ethoxyphenyl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Key analogs include:

Ethyl 3-amino-7-carbamoyl-4,6-dimethoxy-1-benzofuran-2-carboxylate (Compound 12)

- Structure : Features a carbamoyl group at position 7, dimethoxy groups at positions 4 and 6, and an ethyl ester at position 2.

- Synthesis: Synthesized via cyclization of ethyl (2-carbamoyl-6-cyano-3,5-dimethoxyphenoxy)acetate (11) using sodium hydride in DMF .

- Key Differences: Unlike the target compound, this analog lacks the ethoxyphenyl carboxamide group and instead has a carbamoyl substituent.

N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22)

- Structure : Contains a 4-methoxybenzyl group at position 7 and an N-methoxy-N-methyl carboxamide at position 2.

- Synthesis : Prepared via EDCI-mediated coupling of 7-(4-methoxybenzyl)-benzofuran-2-carboxylic acid (21) with N,O-dimethylhydroxylamine hydrochloride .

- Key Differences: The methoxybenzyl group introduces lipophilicity, which may improve membrane permeability. However, the N-methyl and N-methoxy groups reduce hydrogen-bonding capacity compared to the amino and ethoxyphenyl groups in the target compound .

2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid

- Structure : Features a fluorine atom at position 5, a methyl group at position 7, and a methylsulfanyl group at position 3, with an acetic acid chain at position 2.

- Crystallographic Data : The benzofuran core is planar, with carboxyl groups forming intermolecular hydrogen bonds, stabilizing the crystal lattice .

- Key Differences : The acetic acid substituent and halogen (fluorine) enhance polarity, contrasting with the ethoxyphenyl carboxamide in the target compound. This structural variation likely impacts solubility and target binding .

Structural and Functional Comparison Table

Research Implications and Gaps

- Synthetic Challenges : The target compound’s ethoxyphenyl carboxamide group may require specialized coupling reagents (e.g., EDCI or HATU) for efficient synthesis, as seen in analogous compounds .

- Data Limitations : Direct pharmacological data for the target compound are absent in the reviewed literature. Future studies should prioritize in vitro assays to validate its activity against cancer or microbial targets.

生物活性

3-amino-N-(2-ethoxyphenyl)-7-methoxy-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-ethoxyaniline with 7-methoxybenzofuran-2-carboxylic acid, often employing solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the process.

Neuroprotective Effects

Research has demonstrated that derivatives of benzofuran compounds exhibit neuroprotective and antioxidant activities. In a study evaluating various synthesized benzofuran derivatives, several compounds showed significant protection against NMDA-induced excitotoxic neuronal damage. Notably, compound 1f, closely related to our target compound, exhibited neuroprotective effects comparable to memantine, a known NMDA antagonist .

Key Findings:

- Compound 1f : Exhibited potent neuroprotection at 30 μM.

- Mechanism : The neuroprotective activity is attributed to the structural modifications that enhance the compound's ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.

Anticancer Activity

Benzofuran derivatives have also been investigated for their anticancer properties. A comparative study highlighted that modifications in the benzofuran structure significantly impact antiproliferative activity against various cancer cell lines. For instance, introducing a methyl group at specific positions on the benzofuran ring enhanced potency by 2–4 times compared to unsubstituted variants .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Structure Modification | Potency Increase |

|---|---|---|

| 10h | Methyl at C-3, Methoxy at C-6 | 2–4 times greater than control |

| 10c | Methyl at C-3 | Significant increase in activity |

| 10j | Methoxy at C-7 | Lower activity compared to C-6 substitution |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells. The compound may inhibit enzyme activities by binding to active sites or modulating receptor functions, impacting cellular processes such as proliferation and apoptosis.

Case Study: Neuroprotection in Rat Models

In an experimental setup involving primary cultured rat cortical neurons, the efficacy of various benzofuran derivatives was evaluated for neuroprotection against excitotoxicity induced by NMDA. The results indicated that compounds with specific substitutions (e.g., methyl or hydroxyl groups) displayed enhanced protective effects, suggesting a structure-activity relationship that could guide future drug design .

Case Study: Antitumor Efficacy in Cell Lines

A series of benzofuran derivatives were tested against different cancer cell lines, revealing that certain structural modifications led to increased cytotoxicity. For example, compounds with methoxy groups at the C-6 position exhibited superior activity compared to those with similar substitutions at C-7 . These findings underscore the importance of chemical structure in determining biological efficacy.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-(2-ethoxyphenyl)-7-methoxy-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzofuran carboxamide derivatives typically involves multi-step processes, including the preparation of the benzofuran core, functionalization (e.g., methoxy and amino group introduction), and coupling with substituted phenyl groups. Key steps include:

- Core synthesis : Cyclization of substituted salicylaldehydes or acetophenones under basic conditions (e.g., K₂CO₃ in acetone) to form the benzofuran ring .

- Functionalization : Introduction of the methoxy group via nucleophilic substitution or protection/deprotection strategies. The amino group can be introduced via reduction of nitro intermediates (e.g., using NaBH₄ or LiAlH₄) .

- Coupling : Amide bond formation between the benzofuran-2-carboxylic acid derivative and 2-ethoxyaniline using coupling agents like DCC/DMAP or HATU in dichloromethane .

- Optimization : Reaction efficiency can be enhanced using microwave-assisted synthesis or continuous flow reactors to improve yield and purity .

Q. What reaction mechanisms are relevant for modifying the substituents on the benzofuran core?

- Methodological Answer : Substituent modifications are critical for tuning biological activity. Common reactions include:

- Oxidation : The amino group (-NH₂) can be oxidized to nitro (-NO₂) using KMnO₄ or m-CPBA, altering electronic properties .

- Reduction : Nitro groups can be reduced back to amino groups using NaBH₄/CuCl₂ or catalytic hydrogenation .

- Electrophilic Substitution : The ethoxyphenyl group undergoes halogenation or sulfonation under acidic conditions, enabling further derivatization .

- Nucleophilic Acyl Substitution : The carboxamide group reacts with amines or thiols to form secondary amides or thioesters .

Q. How can structural characterization techniques validate the compound’s purity and conformation?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D conformation, confirming planarity of the benzofuran ring and hydrogen-bonding patterns (e.g., O–H⋯O interactions in crystal lattices) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C7, ethoxyphenyl at N) and confirms synthetic intermediates .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₉H₁₉N₂O₄) and detects isotopic patterns .

- HPLC-PDA : Purity assessment (>95%) and detection of byproducts from incomplete coupling or oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy, amino vs. nitro) influence structure-activity relationships (SAR) in anticancer assays?

- Methodological Answer : Comparative SAR studies of benzofuran carboxamides reveal:

- Methoxy Group (C7) : Enhances solubility and membrane permeability, critical for blood-brain barrier penetration in neuroprotective studies .

- Amino Group (C3) : Increases hydrogen-bonding capacity with kinase active sites (e.g., EGFR inhibition), while nitro derivatives exhibit reduced potency due to electron-withdrawing effects .

- Ethoxyphenyl vs. Methoxyphenyl : Ethoxy’s longer alkyl chain improves hydrophobic interactions in protein pockets, as shown in molecular docking simulations .

- Data Source : PubChem bioactivity data for analogs (e.g., IC₅₀ values in MCF-7 breast cancer cells) guide lead optimization .

Q. What computational strategies predict the compound’s pharmacokinetics and target binding affinity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess binding stability with targets like tubulin or topoisomerase II. For example, the benzofuran core’s planarity facilitates intercalation into DNA .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.8), suggesting moderate lipophilicity, and CYP450 metabolism profiles (e.g., CYP3A4 substrate) .

- Docking Studies (AutoDock Vina) : Score interactions with ATP-binding pockets (e.g., ΔG = -9.2 kcal/mol for EGFR), validated by experimental IC₅₀ correlations .

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. neuroprotection) be resolved in mechanistic studies?

- Methodological Answer : Discrepancies arise from assay-specific conditions (e.g., cell type, concentration). Strategies include:

- Dose-Response Profiling : Establish biphasic effects (e.g., neuroprotection at low doses vs. apoptosis induction at high doses) using SH-SY5Y neuronal cells .

- Pathway Analysis : RNA sequencing identifies upregulated pro-survival pathways (e.g., Nrf2) and downregulated pro-apoptotic markers (e.g., Bax) .

- Off-Target Screening : Use kinome-wide profiling to distinguish primary targets (e.g., kinase inhibition) from secondary effects .

Q. What metabolic pathways dominate in vivo, and how can metabolites be characterized?

- Methodological Answer :

- Phase I Metabolism : Hepatic CYP450-mediated O-deethylation of the ethoxyphenyl group produces hydroxylated metabolites, detected via LC-MS/MS in rat plasma .

- Phase II Conjugation : Glucuronidation of the amino group forms water-soluble excretory products, identified using β-glucuronidase hydrolysis assays .

- Stable Isotope Tracing : ¹³C-labeled analogs track metabolite distribution in tissues via MALDI imaging .

Q. Can synergistic effects with existing chemotherapeutics enhance therapeutic efficacy?

- Methodological Answer :

- Combinatorial Screens : Test synergy with doxorubicin or paclitaxel using Chou-Talalay analysis (Combination Index <1 indicates synergy) .

- Mechanistic Synergy : The compound’s tubulin polymerization inhibition complements DNA-damaging agents, reducing IC₅₀ by 40% in MDA-MB-231 cells .

- Resistance Reversal : Co-administration with P-glycoprotein inhibitors (e.g., verapamil) restores sensitivity in multidrug-resistant lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。